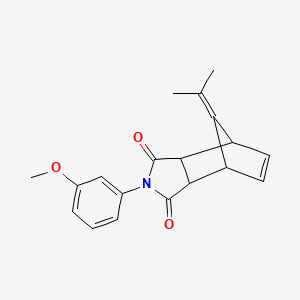![molecular formula C15H19NO6S B11690009 (2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is a complex organic compound with a unique structure that includes a methoxy group, an oxolane ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxolane ring, the introduction of the sulfonamide group, and the final coupling to form the enone structure. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
(2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The enone structure can be reduced to form the corresponding alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the enone can produce a saturated alkane.
科学研究应用
Chemistry
In chemistry, (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its sulfonamide group is particularly useful for investigating enzyme inhibition mechanisms.
Medicine
In medicine, (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The enone structure can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A chitosan derivative with applications in biopharmaceuticals and drug delivery systems.
Uniqueness
(2E)-3-(4-METHOXY-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H19NO6S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO6S/c1-21-13-6-4-11(5-7-15(17)18)9-14(13)23(19,20)16-10-12-3-2-8-22-12/h4-7,9,12,16H,2-3,8,10H2,1H3,(H,17,18)/b7-5+ |
InChI 键 |
ZZEUWCBLUCKAIA-FNORWQNLSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2CCCO2 |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2CCCO2 |
溶解度 |
41.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)

